Technical Guide: Physicochemical Profiling and Synthetic Utility of 4-Methyl-3-(trifluoromethyl)benzenesulfonamide
Technical Guide: Physicochemical Profiling and Synthetic Utility of 4-Methyl-3-(trifluoromethyl)benzenesulfonamide
Executive Summary
As the demand for targeted immunomodulatory therapies increases, the synthesis of highly specific receptor antagonists requires robust and versatile chemical intermediates. 4-Methyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1247548-96-4) has emerged as a critical building block in the development of C-C chemokine receptor type 2 (CCR2) antagonists[1][2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, pharmacological relevance, and standardized experimental protocols for its utilization in drug discovery pipelines.
Physicochemical Profiling
The structural integration of a sulfonamide group, a methyl group, and a strongly electron-withdrawing trifluoromethyl ( −CF3 ) group on a benzene ring confers unique stereoelectronic properties to this compound. The −CF3 group enhances lipophilicity and metabolic stability, which are critical parameters in pharmacokinetics, while the sulfonamide moiety serves as a versatile hydrogen-bond donor/acceptor in target binding[1].
Quantitative Data Summary
The following table synthesizes the core chemical and physical properties of the compound[3][4]:
| Property | Specification |
| IUPAC Name | 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide |
| CAS Registry Number | 1247548-96-4 |
| Molecular Formula | C8H8F3NO2S |
| Molecular Weight | 239.21 g/mol |
| Structural Features | Aromatic ring, −CF3 (C3), −CH3 (C4), −SO2NH2 (C1) |
| Hazard Classification (GHS) | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Pharmacological Relevance: CCR2 Antagonism
The primary application of 4-methyl-3-(trifluoromethyl)benzenesulfonamide is its role as an intermediate in synthesizing potent aryl sulfonamide derivatives that act as CCR2 antagonists[1][5].
Causality in Drug Design: CCR2 is a G-protein coupled receptor primarily found on monocytes and macrophages. Its primary ligand is Monocyte Chemoattractant Protein-1 (MCP-1). The interaction between MCP-1 and CCR2 drives the migration of monocytes to sites of inflammation, a hallmark of diseases such as atherosclerosis, rheumatoid arthritis, obesity-induced insulin resistance, and idiopathic pneumonia syndrome[2][5]. By incorporating the 4-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold into larger molecular architectures (e.g., heteroaryl sulfonamides), researchers can create molecules that sterically and electronically block the CCR2 binding pocket, thereby halting the inflammatory cascade[1][2].
Caption: Mechanism of action for CCR2 antagonists derived from 4-methyl-3-(trifluoromethyl)benzenesulfonamide.
Experimental Protocols: Synthetic Workflows
To ensure self-validating and reproducible results, the following protocol outlines a standard coupling reaction utilizing 4-methyl-3-(trifluoromethyl)benzenesulfonamide to generate a CCR2 antagonist precursor.
Protocol: Base-Promoted Sulfonamide Coupling
Objective: To couple the primary sulfonamide with a heteroaryl chloride (e.g., a substituted pyrimidine or pyridine) to form an N -heteroaryl sulfonamide linkage[5].
Reagents & Materials:
-
4-Methyl-3-(trifluoromethyl)benzenesulfonamide (1.0 eq)
-
Heteroaryl chloride derivative (1.1 eq)
-
Potassium carbonate ( K2CO3 ) or Cesium carbonate ( Cs2CO3 ) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen ( N2 ) gas
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under vacuum and backfill with N2 to ensure a moisture-free environment. Moisture can hydrolyze the heteroaryl chloride.
-
Dissolution: Dissolve 1.0 equivalent of 4-methyl-3-(trifluoromethyl)benzenesulfonamide in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add 2.5 equivalents of the inorganic base ( K2CO3 ). Stir the suspension at room temperature for 30 minutes. Causality: The base abstracts a proton from the sulfonamide ( pKa≈10 ), generating a highly nucleophilic sulfonamide anion.
-
Coupling: Slowly add 1.1 equivalents of the heteroaryl chloride. Elevate the temperature to 80°C and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction via LC-MS or TLC. The disappearance of the sulfonamide starting material indicates completion.
-
Quenching & Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target antagonist.
Safety, Handling, and Validation Protocols
Handling 4-methyl-3-(trifluoromethyl)benzenesulfonamide requires strict adherence to safety protocols due to its hazard classifications[3][4].
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. The compound causes serious eye and skin irritation (H315, H319)[3].
-
Engineering Controls: All handling, especially weighing and transferring, must be conducted inside a certified chemical fume hood to prevent inhalation of dust (H335)[3].
-
Storage: Store in a cool, dry, well-ventilated area. Keep containers tightly closed to prevent moisture degradation[3][4].
-
First Aid: In case of eye contact, rinse cautiously with water for at least 20 minutes and remove contact lenses. If swallowed, do not induce vomiting; immediately contact a poison center[4].
References
-
[1] US7622583B2 - Heteroaryl sulfonamides and CCR2. Google Patents. Available at:
-
[2] US7622583B2 - Heteroaryl sulfonamides and CCR2 (Inflammation and Metabolic Effects). Google Patents. Available at:
-
[5] WO2009009740A1 - Fused heteroaryl pyridyl and phenyl benzenesuflonamides as ccr2 modulators for the treament of inflammation. Google Patents. Available at:
Sources
- 1. US7622583B2 - Heteroaryl sulfonamides and CCR2 - Google Patents [patents.google.com]
- 2. US7622583B2 - Heteroaryl sulfonamides and CCR2 - Google Patents [patents.google.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. WO2009009740A1 - Fused heteroaryl pyridyl and phenyl benzenesuflonamides as ccr2 modulators for the treament of inflammation - Google Patents [patents.google.com]
